N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique triazine core, which is substituted with dimethylphenyl, methoxyphenyl, and morpholino groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Properties
IUPAC Name |
2-N-(3,5-dimethylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2.ClH/c1-15-12-16(2)14-18(13-15)24-21-25-20(23-17-4-6-19(29-3)7-5-17)26-22(27-21)28-8-10-30-11-9-28;/h4-7,12-14H,8-11H2,1-3H3,(H2,23,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXPWXXNZVIFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism and Synthetic Strategy
The compound is synthesized via stepwise substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), leveraging the differential reactivity of its chlorine atoms at positions 2, 4, and 6. The substitution order follows N6 > N4 > N2 due to steric and electronic effects, with morpholine preferentially reacting at the N6 position under mild conditions. Subsequent substitutions at N4 (4-methoxyphenyl) and N2 (3,5-dimethylphenyl) require progressively harsher conditions.
Key advantages of this approach:
- Controlled reactivity : Temperature and solvent polarity dictate substitution rates.
- Minimal byproducts : Sequential additions reduce cross-reactivity.
- Scalability : Adaptable to batch or continuous flow systems.
Stepwise Substitution Protocol
N6 Substitution with Morpholine
Reagents : Cyanuric chloride (1.0 eq), morpholine (1.2 eq), triethylamine (1.5 eq).
Solvent : Tetrahydrofuran (THF) at 0–5°C.
Reaction Time : 2 hours.
Yield : 85–90%.
Morpholine’s strong nucleophilicity facilitates rapid substitution at the N6 position. Triethylamine neutralizes HCl byproduct, preventing premature hydrolysis. The reaction is quenched with ice water, and the intermediate 6-morpholino-2,4-dichloro-1,3,5-triazine is isolated via filtration.
N4 Substitution with 4-Methoxyaniline
Reagents : 6-Morpholino-2,4-dichloro-1,3,5-triazine (1.0 eq), 4-methoxyaniline (1.1 eq), K2CO3 (2.0 eq).
Solvent : 1,4-Dioxane at 60°C.
Reaction Time : 4–6 hours.
Yield : 75–80%.
The electron-donating methoxy group enhances 4-methoxyaniline’s nucleophilicity, enabling selective substitution at N4. Potassium carbonate maintains a basic environment, suppressing side reactions. The product 6-morpholino-4-(4-methoxyphenylamino)-2-chloro-1,3,5-triazine is purified via recrystallization from ethanol/water (3:1).
N2 Substitution with 3,5-Dimethylaniline
Reagents : 6-Morpholino-4-(4-methoxyphenylamino)-2-chloro-1,3,5-triazine (1.0 eq), 3,5-dimethylaniline (1.3 eq), NaH (1.2 eq).
Solvent : Dimethylacetamide (DMAc) at 100°C.
Reaction Time : 8–10 hours.
Yield : 65–70%.
Steric hindrance from the 3,5-dimethyl groups necessitates elevated temperatures and a polar aprotic solvent. Sodium hydride deprotonates the aniline, enhancing its reactivity. The crude product N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is extracted with ethyl acetate and dried over MgSO4.
Hydrochloride Salt Formation
Reagents : Free base (1.0 eq), HCl gas (1.5 eq).
Solvent : Anhydrous ethanol.
Reaction Time : 30 minutes.
Yield : 95–98%.
The free base is dissolved in ethanol, and HCl gas is bubbled through the solution until pH < 2. The hydrochloride salt precipitates as a white solid, filtered, and washed with cold diethyl ether.
Reaction Optimization and Critical Parameters
Table 1: Optimized Reaction Conditions for Each Substitution Step
| Step | Target Position | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | N6 | Morpholine | THF | 0–5 | 2 | 85–90 |
| 2 | N4 | 4-Methoxyaniline | 1,4-Dioxane | 60 | 4–6 | 75–80 |
| 3 | N2 | 3,5-Dimethylaniline | DMAc | 100 | 8–10 | 65–70 |
| 4 | – | HCl gas | Ethanol | RT | 0.5 | 95–98 |
Key Findings :
Industrial-Scale Production Techniques
Large-scale synthesis (≥10 kg batches) employs continuous flow reactors to enhance heat transfer and reduce reaction times:
Purification and Characterization
Purification Methods :
- Column Chromatography : Silica gel (230–400 mesh) with CH2Cl2/MeOH (95:5) removes unreacted anilines.
- Recrystallization : Ethanol/water (3:1) yields crystals with >99% HPLC purity.
Characterization Data :
- MP : 218–220°C (decomposition).
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazine), 7.45–6.78 (m, 8H, aromatic), 3.82–3.75 (m, 4H, morpholine), 2.31 (s, 6H, CH3).
- HRMS : [M+H]+ calcd for C27H30ClN7O2: 540.2171; found: 540.2168.
Chemical Reactions Analysis
Types of Reactions
N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can further functionalize the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazine core and substituents play a crucial role in determining its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-piperidino-1,3,5-triazine-2,4-diamine
Uniqueness
N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. This distinguishes it from similar compounds that may lack this functional group, potentially leading to different biological activities and applications.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
- The compound contains a triazine core substituted with a 3,5-dimethylphenyl group (electron-donating), a 4-methoxyphenyl group (polarizable due to methoxy), and a morpholine moiety (improves solubility and bioavailability). These substituents modulate electronic properties, steric hindrance, and interactions with biological targets like enzymes or DNA .
- Methodological Insight : Use computational tools (e.g., DFT calculations) to map electron density distribution and predict nucleophilic/electrophilic sites. Compare with analogs (e.g., fluorophenyl or chlorophenyl derivatives) to isolate substituent effects .
Q. What synthetic routes are commonly employed for preparing this compound?
- A multi-step synthesis involves:
Diazotization : Reacting 3,5-dimethylaniline with NaNO₂/HCl to form a diazonium salt.
Coupling : Reaction with cyanuric chloride to form a triazine intermediate.
Substitution : Sequential addition of 4-methoxyaniline and morpholine under reflux in polar aprotic solvents (e.g., acetonitrile) .
- Key Optimization : Monitor reaction progress via HPLC to ensure selective substitution at N2, N4, and N6 positions. Use triethylamine as a catalyst to enhance nucleophilic attack efficiency .
Q. How is the compound characterized post-synthesis?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy proton at δ 3.8 ppm, morpholine protons at δ 3.6–3.7 ppm).
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 430.91 for C₂₁H₂₅ClN₆O).
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .
Advanced Research Questions
Q. How can the compound’s anticancer activity be experimentally validated, and what are the mechanistic hypotheses?
- In Vitro Assays :
- Cytotoxicity : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with cisplatin controls .
- Enzyme Inhibition : Test inhibition of DNA topoisomerase IIα via gel electrophoresis or fluorescence-based assays (e.g., relaxation of supercoiled DNA) .
- Mechanistic Hypotheses : The morpholine group enhances cellular uptake, while the triazine core intercalates DNA or binds ATP pockets in kinases .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : If one study reports potent anti-inflammatory activity (IC₅₀ = 1.2 µM) but another shows no effect:
Assay Variability : Standardize protocols (e.g., LPS-induced TNF-α suppression in RAW 264.7 macrophages).
Structural Degradation : Test compound stability under assay conditions (pH, temperature) via LC-MS .
- Statistical Approach : Use meta-analysis to aggregate data from multiple studies, weighted by sample size and assay reliability .
Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed for in vivo studies?
- Strategies :
- Salt Formation : Hydrochloride salt improves solubility (as in the target compound) .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability.
- Validation : Measure solubility in PBS (pH 7.4) and pharmacokinetic parameters (Cₘₐₓ, t₁/₂) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
